

RP 001 Hydrochloride: A Technical Guide to Solubility and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of RP 001 hydrochloride, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. Additionally, it details its mechanism of action through the S1P1 signaling pathway and outlines a general methodology for solubility determination.

Core Data: Solubility Profile

The solubility of RP 001 hydrochloride has been primarily characterized in dimethyl sulfoxide (DMSO). Data from multiple suppliers consistently indicate high solubility in this solvent.

Table 1: Quantitative Solubility Data for RP 001 Hydrochloride

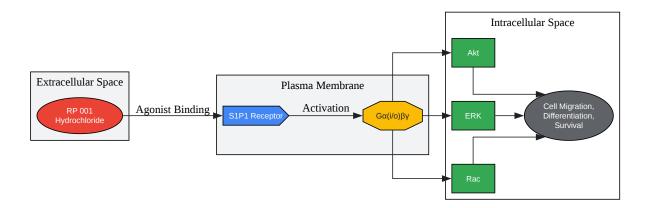
Solvent	Concentration (mM)	Concentration (mg/mL)	Source(s)
DMSO	100	43.25	[1][2][3][4][5][6]

Note: Publicly available, quantitative solubility data for RP 001 hydrochloride in other common laboratory solvents such as water, ethanol, and methanol has not been identified in the conducted search.

Mechanism of Action: S1P1 Receptor Signaling



RP 001 hydrochloride functions as a potent agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor (GPCR). The binding of RP 001 hydrochloride to S1P1 initiates a cascade of intracellular signaling events. S1P1 exclusively couples to the Gi/o family of G proteins. This interaction leads to the activation of several downstream pathways that influence cell migration, differentiation, and survival.



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Caption: S1P1 Receptor Signaling Pathway initiated by RP 001 Hydrochloride.

Experimental Protocols: Determining Solubility

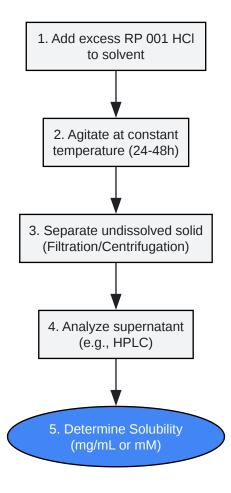
While specific experimental protocols for determining the solubility of RP 001 hydrochloride are not publicly available, a general methodology based on the equilibrium solubility method is outlined below. This workflow is a standard approach for determining the solubility of a compound in a given solvent.

Equilibrium Solubility Determination Workflow

 Preparation of Saturated Solution: An excess amount of RP 001 hydrochloride is added to a known volume of the solvent (e.g., DMSO, water, ethanol) in a sealed vial.



- Equilibration: The vial is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.
- Separation of Undissolved Solid: The saturated solution is filtered or centrifuged to remove any undissolved solid particles.
- Quantification of Dissolved Compound: The concentration of RP 001 hydrochloride in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation of Solubility: The solubility is expressed as the concentration of the dissolved compound in the saturated solution (e.g., in mg/mL or mM).



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Caption: General workflow for determining the equilibrium solubility of a compound.



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